molecular formula C13H21ClN2 B6079583 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride

2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride

Cat. No. B6079583
M. Wt: 240.77 g/mol
InChI Key: WSOBZRJVAXSVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and ethanol. MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

MPEP selectively binds to and blocks the activity of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride is involved in various cellular processes, including synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity, MPEP can modulate these processes and affect neuronal function.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include reducing glutamate release, increasing GABA release, modulating calcium signaling, and regulating protein synthesis. MPEP has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its high selectivity for 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, its ability to cross the blood-brain barrier, and its low toxicity. However, MPEP also has some limitations, including its short half-life and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of MPEP in scientific research. These include investigating the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in other neurological and psychiatric disorders, developing more selective and potent 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride antagonists, and exploring the use of MPEP in combination with other drugs for therapeutic purposes. Additionally, there is a need for further studies to elucidate the downstream signaling pathways and cellular mechanisms involved in the effects of MPEP on neuronal function.

Synthesis Methods

MPEP can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitropyridine with 1-methylpiperidine, followed by reduction with palladium on carbon and hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain MPEP hydrochloride.

Scientific Research Applications

MPEP has been extensively used in scientific research to study the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. MPEP has been shown to have therapeutic potential in these conditions by modulating 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity.

properties

IUPAC Name

2-(1-piperidin-1-ylpropan-2-yl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-12(13-7-3-4-8-14-13)11-15-9-5-2-6-10-15;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOBZRJVAXSVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride

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